molecular formula C14H22ClN3S B2982129 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine CAS No. 882747-93-5

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine

Cat. No.: B2982129
CAS No.: 882747-93-5
M. Wt: 299.86
InChI Key: PSIOCSOWDJNAGC-UHFFFAOYSA-N
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Description

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine is a chemical compound of interest in advanced chemical and pharmaceutical research. Its structure incorporates a 2-chlorothiazole moiety, a privileged scaffold in medicinal chemistry known for its versatile biological activities . Thiazole-containing compounds are recognized for their potential to interact with various enzymatic targets and receptors, and they are a key feature in several classes of therapeutic agents, including antibiotics, kinase inhibitors, and central nervous system drugs . The specific molecular architecture of this compound, which combines the thiazole ring with a piperidine system, makes it a valuable intermediate or building block for researchers working in areas such as synthetic chemistry, drug discovery, and agrochemical development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

2-chloro-5-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3S/c15-14-16-10-13(19-14)11-17-8-4-12(5-9-17)18-6-2-1-3-7-18/h10,12H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIOCSOWDJNAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine typically involves the reaction of 2-chloro-1,3-thiazole with piperidine derivatives under controlled conditions. One common method involves the use of potassium carbonate as a base in a mixture of methanol and water, followed by further treatment to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes. The chlorine substituent may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine}piperidine C₁₀H₁₆ClN₃S Dual piperidine, 2-chloro-thiazole 245.77 High basicity, potential CNS activity due to piperidine rings
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine (CT4) C₆H₈ClN₅O₂S Nitroguanidine, thiazole 253.68 Agrochemical applications (insecticides); nitro group enhances reactivity
3-Methoxy-4-methyl-1-[(1,3-thiazol-5-yl)methyl]piperidine C₁₁H₁₈N₂OS Methoxy, methyl, thiazole 234.34 Improved solubility due to methoxy; reduced metabolic stability
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine C₁₄H₁₆ClN₃ Pyrazole, 4-chlorophenyl 261.75 Antifungal activity; pyrazole enhances aromatic interactions
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride C₉H₁₆ClN₃ Pyrazole, hydrochloride salt 201.70 Salt form increases crystallinity; pyrazole contributes to metal binding

Structural and Functional Differences

  • Dual Piperidine vs. Single Piperidine Systems: The target compound’s dual piperidine architecture may enhance binding to receptors with hydrophobic pockets (e.g., GPCRs or ion channels), compared to mono-piperidine analogs like 3-methoxy-4-methyl-1-[(1,3-thiazol-5-yl)methyl]piperidine .
  • Thiazole vs.
  • Substituent Effects: The nitroguanidine group in CT4 introduces strong electrophilicity, making it more reactive in covalent binding scenarios compared to the target compound’s non-reactive methyl-piperidine groups .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher than analogs like 3-methoxy-4-methyl-1-[(1,3-thiazol-5-yl)methyl]piperidine due to reduced polarity from dual piperidine rings.
  • Solubility : Hydrochloride salts (e.g., Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride) exhibit better aqueous solubility, advantageous for pharmaceutical formulations .

Biological Activity

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine, also known by its CAS number 339104-71-1, is a complex organic compound featuring a thiazole ring and piperidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine is C14H22ClN3SC_{14}H_{22}ClN_3S with a molecular weight of approximately 299.9 g/mol. The compound includes a chlorine substituent on the thiazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₂ClN₃S
Molecular Weight299.9 g/mol
IUPAC Name2-chloro-5-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1,3-thiazole
LogP2.72030

Thiazoles are recognized for their diverse biological activities, including antimicrobial and antineoplastic properties. The mechanism of action for compounds like 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine often involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes that are crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing thiazole rings exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that thiazole derivatives can possess antimicrobial properties against various bacterial strains. For instance, compounds similar to 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole-containing compounds:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values in the low micromolar range, suggesting potent antimicrobial activity .
  • Anticancer Activity Investigation : A research article in Cancer Letters reported that a thiazole-based compound demonstrated significant cytotoxicity against breast cancer cell lines. The study noted that the compound induced apoptosis via the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .
  • Pharmacokinetic Studies : While detailed pharmacokinetic data specific to 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine is limited, similar compounds have shown favorable absorption and distribution characteristics in vivo, making them suitable candidates for further development .

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